![molecular formula C12H14N2 B034316 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 19979-46-5](/img/structure/B34316.png)
7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole” is a chemical compound with the molecular formula C12H14N2 . It is a heteroaryl-fused compound .
Synthesis Analysis
Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems, including: 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles . Each strategy is fully exemplified and the relative merits and limitations of the approaches are discussed .Molecular Structure Analysis
The molecular structure of “7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole” is based on its molecular formula C12H14N2 . For a detailed structural analysis, a specialized tool or software that can interpret molecular formulae would be required.Aplicaciones Científicas De Investigación
Inhibitor of HCV NS5B Polymerase
The compound has been synthesized and studied as an effective inhibitor of HCV NS5B polymerase . Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase is a key enzyme in the replication of the HCV. Therefore, inhibitors of this enzyme are valuable in the treatment of HCV.
Synthesis of Novel Heteroaryl Fused Indole Ring Systems
The compound has been used in the development of synthetic approaches that allow efficient access to novel heteroaryl fused indole ring systems . These novel ring systems have potential applications in various areas of chemistry and pharmacology.
Mecanismo De Acción
Target of Action
The primary target of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV), making it a key target for antiviral drugs .
Mode of Action
7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole acts as an inhibitor of the HCV NS5B polymerase . By binding to this enzyme, it prevents the polymerase from synthesizing the viral RNA, thereby inhibiting the replication of the virus .
Biochemical Pathways
The inhibition of the HCV NS5B polymerase disrupts the HCV RNA replication pathway . This leads to a decrease in the production of new virus particles, reducing the viral load and helping to control the infection .
Result of Action
By inhibiting the HCV NS5B polymerase, 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can effectively reduce the replication of the Hepatitis C virus . This leads to a decrease in the viral load, which can help to alleviate the symptoms of the infection and prevent further liver damage .
Propiedades
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h3-4,6-7H,1-2,5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTNNCRXHJPSCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3N2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole | |
Q & A
Q1: What is the synthetic route for 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole?
A1: Nazarenko et al. describe the synthesis of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazoles utilizing cyclic amidines as starting materials. While the specific details of the reaction conditions and reagents are not provided in the abstract, this information suggests a potential synthetic route for researchers interested in exploring this class of compounds.
Q2: Are there other similar compounds synthesized using a comparable approach?
A2: Yes, the same research group also successfully synthesized 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles from cyclic amidines. This suggests that this synthetic approach could be applicable to a broader range of fused polymethylenebenzimidazole derivatives, opening possibilities for further exploration of structurally related compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

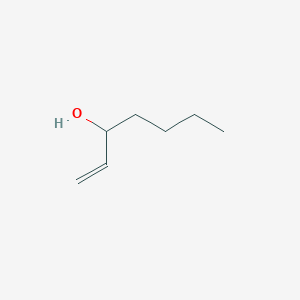
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)
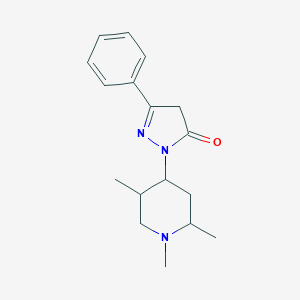
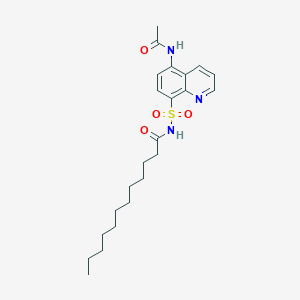


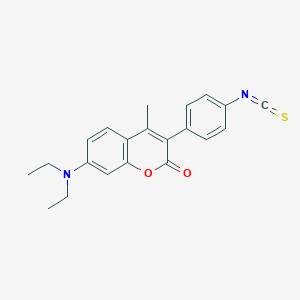

![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

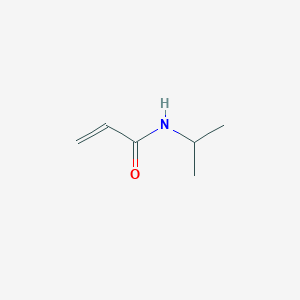
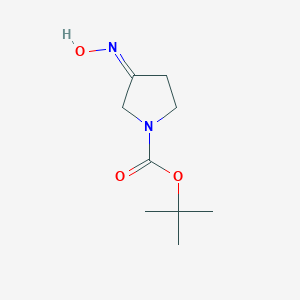

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)